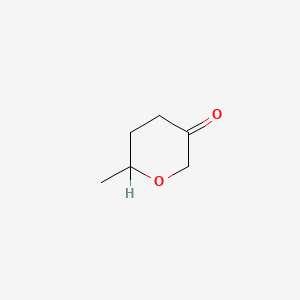![molecular formula C11H18O4 B6269107 rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis CAS No. 2307784-86-5](/img/new.no-structure.jpg)
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopentane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The Boc group is commonly used in organic chemistry to protect amines during chemical reactions, allowing for selective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis typically involves the introduction of the Boc group to a cyclopentane derivative. One common method is the reaction of cyclopentane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The cyclopentane ring can be subjected to oxidation or reduction reactions to modify its functional groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Esters: Formed from esterification of the carboxylic acid group.
Oxidized or Reduced Cyclopentane Derivatives: Depending on the specific reaction conditions used.
Scientific Research Applications
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The Boc-protected amine can be used in the synthesis of pharmaceuticals, where selective deprotection is required.
Biocatalysis: The compound can be used in enzyme-catalyzed reactions to study the activity and specificity of carboxylic acid reductases.
Material Science:
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis primarily involves the reactivity of the Boc group and the cyclopentane ring. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The cyclopentane ring can undergo various transformations, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
tert-Butyl carbamate: Contains the Boc group but lacks the cyclopentane ring.
Uniqueness
rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis is unique due to the presence of both the Boc group and the cyclopentane ring, which provides distinct reactivity and structural properties. The combination of these features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
2307784-86-5 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



